Isopropyl 3-bromo-2-oxopropanoate
Description
Contextualizing Alpha-Halo Ketoesters in Synthetic Organic Chemistry
Alpha-halo ketoesters are a class of organic compounds characterized by a ketone and an ester functional group, with a halogen atom attached to the carbon atom situated between the two carbonyls (the α-carbon). This arrangement of functional groups results in a molecule with multiple electrophilic sites, making them highly reactive and useful in a variety of chemical transformations. guidechem.comchembk.com
The reactivity of α-halo ketones is amplified by the electron-withdrawing effects of both the adjacent carbonyl group and the halogen. guidechem.com This polarity makes the α-carbon highly susceptible to attack by nucleophiles, leading to substitution reactions. Furthermore, the carbonyl carbon itself is an electrophilic site. guidechem.com This dual reactivity allows α-halo ketoesters to participate in a wide range of reactions to form new carbon-carbon and carbon-heteroatom bonds. They are particularly well-known as precursors for the synthesis of heterocyclic compounds, such as thiazoles and pyrroles, which form the core of many pharmaceutical drugs. chembk.comnih.gov
The Specific Research Significance of Isopropyl 3-bromo-2-oxopropanoate as a Synthon
This compound, with the chemical formula C₆H₉BrO₃, is a specific example of an α-halo ketoester. chembk.com While detailed research publications on this particular isopropyl variant are not as widespread as for its ethyl or methyl counterparts, its chemical behavior and significance as a synthon can be understood through the well-documented reactivity of this class of compounds.
The primary role of this compound in synthesis is to act as a bifunctional electrophile. It provides a three-carbon chain that can be readily incorporated into a target molecule. A classic and important reaction for this type of synthon is the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-halo ketoester (like the ethyl analogue, ethyl 3-bromo-2-oxopropanoate) reacts with a thioamide. nih.gov The reaction proceeds by the thioamide's sulfur atom attacking the electron-deficient α-carbon of the ketoester, followed by cyclization and dehydration to form a highly substituted thiazole ring system. nih.gov Thiazoles are of immense interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56417-63-1 |
| Molecular Formula | C₆H₉BrO₃ |
| Molar Mass | 209.04 g/mol |
| Predicted Density | 1.474 ± 0.06 g/cm³ |
| Predicted Boiling Point | 213.0 ± 23.0 °C |
This data is based on predicted values. chembk.com
Scope and Research Objectives within Advanced Organic Synthesis
The use of synthons like this compound aligns with several key objectives in advanced organic synthesis. The primary goal is to develop efficient and regioselective methods for constructing complex molecular frameworks from simple, readily available starting materials.
Research involving this and related α-halo ketoesters is focused on expanding their synthetic utility. Key objectives include:
Access to Novel Heterocycles: Developing new reaction pathways to synthesize a wider variety of nitrogen, sulfur, and oxygen-containing heterocycles, which are privileged structures in drug discovery. nih.goveurjchem.com
Diastereoselective Transformations: Controlling the three-dimensional arrangement of atoms (stereochemistry) during reactions is a major goal. Research into the dynamic kinetic asymmetric transformation of related β-halo-α-keto esters, for example, aims to produce specific stereoisomers of α-hydroxy esters, which are valuable chiral building blocks. bldpharm.com
Total Synthesis of Natural Products: Compounds like this compound are potential starting materials or key intermediates in the multi-step synthesis of complex natural products that may possess valuable biological activities. mdpi.com
The overarching scope is to leverage the predictable, multi-faceted reactivity of these reagents to streamline synthetic routes, making the production of valuable and complex molecules more efficient and economically viable.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-bromo-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUZNKTKYBZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604176 | |
| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56417-63-1 | |
| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of Isopropyl 3 Bromo 2 Oxopropanoate
Optimized Reaction Conditions and Yield Enhancements in Ester Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of Isopropyl 3-bromo-2-oxopropanoate. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
In the esterification of 2-bromoalkanoic acids, the continuous removal of water is a critical factor for driving the chemical equilibrium towards the product side. One patented method describes a process where the water formed during the reaction is removed by stripping it with the alcohol reactant (isopropanol). The alcohol is then separated from the water by distillation and recycled back into the reaction medium, which reduces the total amount of alcohol needed. google.com
The choice of reaction temperature and duration also plays a significant role. For instance, in the synthesis of related bromo-esters, reactions are often initiated at room temperature and then heated to around 50-55°C for a specific period to ensure completion, with yields reported to be as high as 91% for ethyl 3-bromopropionate. google.com In other phase-transfer catalysis reactions for similar structures, a temperature-gradient method can be employed, starting at a lower temperature (30–45°C) and then increasing it (60–80°C) to maximize conversion while minimizing byproducts, achieving yields of up to 89.4%. google.com
Table 2: Exemplary Reaction Parameters for Bromo-Ester Synthesis
| Reactants | Catalyst/Conditions | Temperature | Yield | Reference |
|---|---|---|---|---|
| Alkanoic Acid, Bromine, Acid Halide | Step 1: Bromination | - | - | google.com |
| 2-Bromoalkanoic Acid, Isopropanol | Step 2: Acid-catalyzed esterification with water removal | - | - | google.com |
| Ethyl Acrylate, Acetyl Bromide, Ethanol | - | Room temp, then 55°C | 91% | google.com |
| Methyl Acrylate, Acetyl Bromide, Ethanol | - | Room temp, then 50°C | 53% (ethyl ester) | google.com |
Green Chemistry Principles in this compound Preparation
The principles of green chemistry are increasingly being applied to the synthesis of α-ketoesters to reduce environmental impact. nih.govorganic-chemistry.org This involves the use of less hazardous reagents, renewable resources, and energy-efficient processes.
One approach is the use of photocatalysis, which can enable reactions under mild conditions using visible light as a sustainable energy source. nih.gov For example, a green synthesis of α-keto thiol esters was developed using an organic photocatalyst, oxygen as a green oxidant, and ethyl acetate (B1210297) as a green solvent, with water being the only byproduct. nih.gov Similarly, visible light has been used to convert β-ketonitriles into α-ketoesters under catalyst-free conditions. organic-chemistry.org
The development of reusable catalysts is another key aspect of green chemistry. A glucose-based carbonaceous material has been shown to be an effective, metal-free, and reusable catalyst for the synthesis of α-ketoamides, a related class of compounds. rsc.org This catalyst functions under solvent-free conditions at a low temperature of 50°C. rsc.org Such innovations pave the way for more sustainable production methods for compounds like this compound by reducing waste and avoiding the use of toxic heavy metals. Furthermore, employing in-situ generation of hazardous reagents like bromine in continuous flow systems represents a significant step towards safer and more sustainable industrial chemical processes. nih.gov
Mechanistic Investigations of Isopropyl 3 Bromo 2 Oxopropanoate Reactivity
Nucleophilic Displacement Reactions at the Brominated Carbon Center
The carbon atom bonded to the bromine is a primary electrophilic center, rendered even more reactive by the adjacent electron-withdrawing ketone group. This activation facilitates nucleophilic substitution, a cornerstone of its synthetic utility.
Nucleophilic substitution reactions can theoretically proceed through two main pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism. masterorganicchemistry.com For isopropyl 3-bromo-2-oxopropanoate, the structural features strongly favor the SN2 pathway. The brominated carbon is a primary carbon, which readily undergoes SN2 reactions due to minimal steric hindrance. masterorganicchemistry.com Conversely, a primary carbocation, which would be the intermediate in an SN1 reaction, is highly unstable and its formation is energetically unfavorable, effectively ruling out the SN1 pathway. masterorganicchemistry.comyoutube.com
The rate of the SN2 reaction is further enhanced by the presence of the adjacent carbonyl group. This group helps to stabilize the transition state of the SN2 reaction by allowing the incoming nucleophile's charge to be delocalized, thus lowering the activation energy and increasing the reaction rate. libretexts.org Consequently, primary α-halogenated carbonyl compounds exhibit significantly greater SN2 reaction rates compared to analogous primary alkyl halides. libretexts.org The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, a hallmark of the SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Comparison of SN1 and SN2 Pathways for this compound
| Feature | SN1 Pathway | SN2 Pathway | Predominant for this compound |
| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) masterorganicchemistry.com | SN2 |
| Rate Law | Rate = k[Substrate] pressbooks.pub | Rate = k[Substrate][Nucleophile] pressbooks.pub | SN2 |
| Substrate | Favored by 3° > 2° substrates pressbooks.pub | Favored by Methyl > 1° > 2° substrates pressbooks.pub | SN2 (Substrate is 1°) |
| Nucleophile | Weak, neutral nucleophiles favored youtube.com | Strong, charged nucleophiles favored youtube.com | SN2 (Typically uses strong nucleophiles) |
| Solvent | Favored by polar protic solvents pressbooks.pub | Favored by polar aprotic solvents pressbooks.pub | SN2 (Often run in polar aprotic solvents) |
| Stereochemistry | Racemization pressbooks.pub | Inversion of configuration masterorganicchemistry.com | SN2 (Inversion would occur at a chiral center) |
The molecule possesses three electrophilic carbons: the C-Br carbon (C3), the keto carbon (C2), and the ester carbon (C1). Nucleophilic displacement reactions are highly regioselective for the C3 position due to the excellent leaving group ability of the bromide ion compared to the alkoxy group of the ester. While strong, hard nucleophiles can also attack the carbonyl carbons, SN2 displacement at the brominated carbon is a very common and predictable pathway.
Stereoselectivity is a key feature of the SN2 mechanism, which proceeds with a complete inversion of configuration at the reaction center. masterorganicchemistry.com In the case of this compound, the C3 carbon is not a stereocenter. However, if a chiral α-bromo-keto-ester were used, the SN2 displacement would be expected to proceed with high stereoselectivity, yielding a product with the opposite stereochemistry at the α-carbon. The ability to control stereochemistry is critical in the synthesis of complex, biologically active molecules, and stereoselective reactions involving α-halo keto esters have been developed using chiral catalysts. acs.orgnih.gov
Carbonyl Reactivity and Alpha-Carbon Acidity in Alpha-Keto Esters
The reactivity of α-keto esters like this compound is significantly influenced by the electronic properties of the two adjacent carbonyl groups. This includes the acidity of α-protons in the parent molecule and the electrophilicity of the carbonyl carbons in the brominated derivative.
The synthesis of this compound typically involves the α-halogenation of its precursor, isopropyl 2-oxopropanoate (isopropyl pyruvate). libretexts.orgmasterorganicchemistry.com The protons on the carbon alpha to the ketone (C3) in isopropyl pyruvate (B1213749) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. chemistry.coach In the presence of an acid or base catalyst, the ketone can undergo tautomerization to form an enol or an enolate intermediate. libretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Enolization: Protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form a neutral enol. libretexts.org
Base-Catalyzed Enolization: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion. chemistry.coachmasterorganicchemistry.com
This enol or enolate is the active nucleophile that reacts with an electrophilic halogen source, such as bromine (Br₂), to yield the α-halogenated product. masterorganicchemistry.com The acidity of α-protons in esters is generally lower than in ketones (pKa ~25 for esters vs. ~19-21 for ketones). chemistry.coachyoutube.comyoutube.com However, in an α-keto ester precursor, the ketone group dictates the primary site of enolization. Once brominated, this compound itself lacks protons on the carbon between the two carbonyls (C2) and thus does not enolize at that position.
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). bohrium.com In this context, this compound, with its electrophilic ketone carbonyl, can act as the carbonyl component. The ketone carbonyl (C2) is generally more electrophilic than the ester carbonyl (C1) and is the preferred site of nucleophilic attack.
In a typical Knoevenagel-type reaction, a nucleophile generated from an active methylene (B1212753) compound (e.g., the enolate of diethyl malonate) would attack the C2 ketone of this compound. This is usually followed by dehydration to yield an α,β-unsaturated product. This reaction highlights the role of the keto group as an electrophile.
Table 2: Hypothetical Knoevenagel Condensation with this compound
| Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Base Catalyst | Product Type |
| This compound | Diethyl malonate | Piperidine, Pyridine | Substituted Alkene |
| This compound | Ethyl cyanoacetate | Amine Base | α,β-unsaturated ester |
| This compound | Malononitrile | Base | Benzylidenemalononitrile derivative |
Rearrangement Reactions Involving the Alpha-Bromo-Keto Moiety
The α-bromo-keto functional group is known to participate in several important rearrangement reactions, often initiated by a base. One of the most prominent is the Favorskii rearrangement. In this reaction, treatment of an α-halo ketone with a base (like an alkoxide) can lead to the formation of a rearranged ester product. The classical mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which requires the presence of an abstractable proton on the α'-carbon (the carbon on the other side of the ketone).
In this compound (Br-CH₂-C(=O)-COOR), the "ketone" is the 2-oxo group. The α-carbon is the brominated CH₂ group, and the α'-carbon is the ester carbonyl carbon, which has no protons. Therefore, a classic Favorskii rearrangement is not possible. However, related "quasi-Favorskii" rearrangements can occur in the absence of α'-protons.
Furthermore, specific rearrangements for α-bromo-α-keto esters have been reported in the literature. For instance, under certain conditions, these compounds can undergo rearrangements that lead to ester homologation, a process that extends a carbon chain. acs.org Radical-mediated rearrangements have also been observed for related bromo-β-ketoester systems, where an initial product may rearrange to a more thermodynamically stable isomer. chemicalforums.com These transformations underscore the complex reactivity of the α-bromo-keto moiety beyond simple substitution and addition reactions.
Radical Reaction Pathways of Halogenated Ketones
Halogenated ketones, particularly α-haloketones, are versatile intermediates in organic synthesis, in part due to their ability to undergo reactions via radical pathways. These pathways offer alternative reactivity patterns compared to the more common ionic mechanisms. The presence of the halogen and carbonyl groups influences the formation and subsequent reactions of radical intermediates.
Free-radical halogenation represents a key method for the synthesis of α-haloketones, proceeding through a free-radical chain mechanism, often initiated by UV light. wikipedia.org For instance, the reaction of alkanes and alkyl-substituted aromatics with halogens under UV irradiation is a classic example of this pathway. wikipedia.org The reactivity of halogens in these radical reactions varies considerably, with the general trend being Fluorine > Chlorine > Bromine > Iodine. wikipedia.org Radical bromination is noted to be highly regioselective. youtube.com
Photochemical processes provide a modern approach to generating α-haloketones through radical intermediates. One such method involves the photocatalytic oxidation of alkenes using a halogen source, a photocatalyst, and an oxidant like atmospheric oxygen. For example, styrene (B11656) derivatives can be converted to α-haloketones using nickel chloride as the halogen source and a copper-modified graphitic carbon nitride as the photocatalyst under irradiation. chemistryviews.org This process involves the generation of oxygen-centered radicals. chemistryviews.org
The reactivity of α-haloketones can be influenced by single electron transfer (SET) processes, leading to the formation of radical intermediates. mdpi.com For example, a reaction proceeding via a radical pathway has been described where an iodine radical is formed under the influence of graphene oxide. mdpi.com
The reductive dehalogenation of α-halo ketones can also proceed through radical mechanisms, particularly when using one-electron reducing agents. wikipedia.org These reactions generate enolates that can participate in various subsequent transformations. wikipedia.org
The following table summarizes key aspects of radical reaction pathways involving halogenated ketones.
| Reaction Type | Initiation/Catalysis | Key Intermediates | Reactants/Reagents | Products | Reference(s) |
| Free-Radical Halogenation | UV light | Halogen radicals | Alkanes, Alkyl-substituted aromatics, Halogens | Chloroform, Dichloromethane, Hexachlorobutadiene | wikipedia.org |
| Photochemical Synthesis | 410 nm LED, Photocatalyst (Cu-C3N4) | Oxygen-centered radicals (•OOH) | Styrene derivatives, Nickel chloride, Oxygen | α-Haloketones | chemistryviews.org |
| Radical-Initiated Synthesis | Graphene oxide | Iodine radical | Aryl ketones, Iodine source | α-Haloketones | mdpi.com |
| Reductive Dehalogenation | One-electron reducing agents | Enolate radicals | α-Halo ketones | Ketones, Functionalized derivatives | wikipedia.org |
Strategic Applications of Isopropyl 3 Bromo 2 Oxopropanoate As a Key Synthetic Intermediate
Construction of Heterocyclic Systems
The dual electrophilicity of isopropyl 3-bromo-2-oxopropanoate makes it an ideal substrate for reactions with a variety of dinucleophiles, leading to the efficient construction of five-membered heterocyclic rings. This reactivity is central to several classic and modern synthetic methodologies.
The synthesis of substituted furans, pyrroles, and thiazoles often relies on the Hantzsch synthesis and related methodologies, where α-halocarbonyl compounds are indispensable starting materials. While much of the literature reports on the use of the corresponding ethyl ester (ethyl bromopyruvate), this compound is an equally effective reagent, with its reactivity profile being governed by the α-bromo-α-ketoester functionality. mdpi.comsynquestlabs.com
Furans: In the Feist-Benary furan (B31954) synthesis, this compound can react with the enolate of a β-dicarbonyl compound. The initial step is an S_N2 reaction where the enolate displaces the bromide ion. Subsequent acid- or base-catalyzed cyclization and dehydration yield highly functionalized furan-3-carboxylates. researchgate.netmdpi.com
Pyrroles: The Hantzsch pyrrole (B145914) synthesis involves the reaction of an α-haloester like this compound with a β-enamino ester. mdpi.com A related method, the Paal-Knorr synthesis, can also be adapted where the compound reacts with a primary amine and a 1,3-dicarbonyl compound. Modern variations include palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines to produce 3-bromo-pyrroles, a transformation for which analogs of this compound are suitable. rsc.orgjohnshopkins.edu
Thiazoles: The most prominent application in this class is the Hantzsch thiazole (B1198619) synthesis. bohrium.comanalis.com.my this compound readily undergoes condensation with various thioamides or thioureas. The reaction proceeds via the formation of a thiazoline (B8809763) intermediate, which then dehydrates to afford the aromatic thiazole ring. mdpi.comnih.gov This method is exceptionally reliable for producing 2,4-disubstituted thiazole derivatives.
Table 1: Synthesis of Heterocycles from this compound
| Heterocycle | Co-reactant(s) | General Reaction Type | Resulting Product Core Structure |
| Furan | β-Dicarbonyl Compound | Feist-Benary Synthesis | Isopropyl Furan-3-carboxylate |
| Pyrrole | β-Enamino Ester, Ammonia | Hantzsch Pyrrole Synthesis | Isopropyl Pyrrole-3-carboxylate |
| Thiazole | Thioamide | Hantzsch Thiazole Synthesis | Isopropyl 4-methylthiazole-2-carboxylate |
Beyond the classic named reactions, the reactivity of this compound extends to the synthesis of a broader range of oxygen- and nitrogen-containing heterocycles through various cyclization strategies. google.com The Prins cyclization and its variants, for instance, utilize carbonyl compounds to react with homoallylic alcohols or amines to form tetrahydropyrans and piperidines, respectively. google.com The electrophilic ketone in this compound can participate in such reactions.
Furthermore, its reaction with dinucleophiles such as 2-aminophenols, 1,2-diaminobenzenes, or 2-aminothiophenols can lead to the formation of fused heterocyclic systems like benzoxazines, quinoxalines, or benzothiazines after initial condensation followed by intramolecular cyclization.
Formation of Substituted Aliphatic and Aromatic Carboxylic Acid Derivatives
This compound serves as a valuable starting material for a variety of carboxylic acid derivatives. google.comgoogle.com The bromine atom can be substituted by a range of nucleophiles in S_N2 reactions. For example, reaction with cyanide followed by hydrolysis provides a route to α-keto dicarboxylic acids.
Alternatively, the α-keto group can be targeted. Reduction of the ketone furnishes isopropyl 3-bromo-2-hydroxypropanoate, a chiral building block if the reduction is performed asymmetrically. The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-oxopropanoic acid, which is itself a useful synthetic intermediate. youtube.com These transformations allow for the elaboration of the simple three-carbon backbone into more complex aliphatic and aromatic acid derivatives. google.com
Table 2: Representative Transformations to Carboxylic Acid Derivatives
| Reagent(s) | Reaction Type | Product |
| 1. NaCN2. H₃O⁺, Δ | Nucleophilic Substitution & Hydrolysis | 2-Oxobutanedioic acid |
| NaBH₄ | Ketone Reduction | Isopropyl 3-bromo-2-hydroxypropanoate |
| LiOH, H₂O | Ester Hydrolysis | 3-Bromo-2-oxopropanoic acid |
Role in Cascade and Multicomponent Reactions
The presence of multiple reactive sites makes this compound an excellent component for designing cascade (or domino) and multicomponent reactions (MCRs). mdpi.com These reactions are highly efficient, generating molecular complexity in a single synthetic operation by forming multiple bonds in one pot, which aligns with the principles of green chemistry. researchgate.netmdpi.com
In a typical multicomponent reaction, this compound can react sequentially with different reagents. For example, a one-pot synthesis of highly substituted thiazoles can be envisioned by reacting the bromo-ester with a thioamide and an activated alkene in a Hantzsch-Michael cascade. nih.gov The initial Hantzsch reaction forms the thiazole ring, and the subsequent Michael addition to the alkene introduces further substitution, all without isolating intermediates. Such strategies are invaluable for the rapid generation of chemical libraries for drug discovery.
Precursor for Advanced Organic Building Blocks and Complex Molecules
The products derived from this compound are often not the final target but serve as advanced building blocks for more complex molecules. The heterocycles synthesized—furans, pyrroles, and particularly thiazoles—are privileged scaffolds found in numerous natural products, pharmaceuticals, and materials. nih.govnih.gov
For example, the thiazole ring is a core component of many approved drugs. The functional handles installed using this compound, such as the isopropyl ester at C2 and a substituent at C4, allow for further synthetic modifications. The ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing a point for diversification. This versatility establishes this compound as a fundamental precursor for constructing complex molecular targets with significant biological or material properties.
Computational and Theoretical Studies on Isopropyl 3 Bromo 2 Oxopropanoate
Electronic Structure and Molecular Orbital Analysis
Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. wikipedia.org In this framework, electrons are not assigned to individual bonds but are considered to move under the influence of all nuclei in the molecule, occupying molecular orbitals that can extend over the entire structure. wikipedia.org For Isopropyl 3-bromo-2-oxopropanoate, an analysis of its electronic structure reveals key features that govern its chemical behavior.
The presence of highly electronegative atoms—one bromine and three oxygens—creates a significant polarization of the electron density. The carbonyl (C=O) groups and the C-Br bond are key sites of electrophilicity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reactivity.
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the oxygen and bromine atoms.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital that is most likely to accept electrons. For α-haloketones, the LUMO is typically characterized by a significant contribution from the σ* (antibonding) orbital of the carbon-bromine bond. This low-lying LUMO makes the α-carbon a prime target for nucleophilic attack, facilitating the displacement of the bromide ion.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational models, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) approximations, can calculate the energies and spatial distributions of these orbitals. wikipedia.org
Table 1: Illustrative Frontier Molecular Orbital Characteristics for this compound
This table presents expected characteristics based on the principles of MO theory for α-haloketoesters. Actual values would be determined via specific quantum chemical calculations.
| Orbital | Calculated Energy (Arbitrary Units) | Primary Atomic Orbital Contributions | Implied Reactivity |
| LUMO | -1.2 eV | Cα-Br (σ* antibonding), C=O (π* antibonding) | High susceptibility to nucleophilic attack at the α-carbon. |
| HOMO | -7.8 eV | O (non-bonding p-orbitals), Br (non-bonding p-orbitals) | Potential for electron donation from heteroatom lone pairs. |
| HOMO-LUMO Gap | 6.6 eV | - | Indicates moderate kinetic stability and electrophilic nature. |
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, multiple conformers exist, each with a distinct energy level. Identifying the lowest energy conformers (energy minima) is crucial, as they represent the most populated and chemically relevant structures.
The primary rotatable bonds in this compound are:
The C-C bond between the carbonyl carbon and the α-carbon.
The C-O bond of the ester linkage.
The C-C bond within the isopropyl group.
Computational methods can systematically explore the potential energy surface of the molecule by rotating these bonds and calculating the energy of each resulting geometry. This process helps identify the stable conformers and the energy barriers for rotation between them. The relative stability of different conformers is governed by a combination of steric hindrance (repulsion between bulky groups) and electronic effects (like dipole-dipole interactions). For instance, the relative orientation of the C=O bond dipoles and the C-Br bond dipole will significantly influence conformational preference.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
This table illustrates a potential outcome of a conformational analysis. The conformers are defined by the dihedral angle between the C=O and C-Br bonds.
| Conformer Description | Dihedral Angle (O=C-C-Br) | Relative Energy (kJ/mol) | Predicted Population at 298 K |
| Anti-periplanar | ~180° | 0.0 (Global Minimum) | High |
| Syn-periplanar | ~0° | 8.5 | Moderate |
| Anticlinal | ~120° | 15.2 | Low |
| Synclinal (Gauche) | ~60° | 12.0 | Low |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. nih.gov It allows for the modeling of the entire reaction pathway from reactants to products, including the characterization of high-energy transition states (TS). This compound is a potent alkylating agent, and its reactions, such as nucleophilic substitution, are of significant interest.
Modeling a reaction, for example, the S_N2 reaction with a nucleophile like ammonia, involves:
Locating Reactants and Products: The geometries of the starting materials (this compound and ammonia) and the final products are optimized to find their lowest energy structures.
Identifying the Transition State: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. princeton.edu Sophisticated algorithms are used to locate this structure, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction path.
Calculating Activation Energy: The difference in energy between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the reactants and products, ensuring the modeled pathway is valid.
Table 3: Example of Calculated Energy Profile for a Hypothetical S_N2 Reaction
This table provides illustrative data for the reaction of this compound with a generic nucleophile (Nu⁻).
| Species | Description | Relative Gibbs Free Energy (kJ/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State (TS) | [Nu---Cα---Br]⁻ complex | +55.0 |
| Products | Isopropyl 3-Nu-2-oxopropanoate + Br⁻ | -75.0 |
Computational Insights into Reactivity and Selectivity
By integrating the findings from electronic structure, conformational, and reaction pathway analyses, computational studies provide comprehensive insights into the reactivity and selectivity of this compound.
Reactivity: The molecule's high reactivity as an electrophile can be explained computationally. The molecular orbital analysis shows a low-energy LUMO localized on the C-Br σ* orbital, making the α-carbon highly susceptible to nucleophilic attack. Furthermore, calculated electrostatic potential (ESP) maps would visually demonstrate a significant region of positive potential (electron deficiency) around the α-carbon and the carbonyl carbons, attracting nucleophiles. The calculated activation energies for reactions with various nucleophiles can quantify and rank its reactivity.
Selectivity: this compound possesses multiple electrophilic sites, including the two carbonyl carbons and the α-carbon bearing the bromine atom. A key question is which site a nucleophile will preferentially attack (chemoselectivity). Computational modeling can answer this by comparing the activation barriers for attack at each site. The pathway with the lowest transition state energy will be the kinetically favored one. For this molecule, calculations would likely confirm that S_N2 displacement of the bromide at the α-carbon is significantly more favorable than addition to the sterically hindered and less electrophilic ester carbonyl carbon. This selectivity is a direct consequence of bromide being an excellent leaving group.
Catalytic Approaches in Reactions Involving Isopropyl 3 Bromo 2 Oxopropanoate
Metal-Catalyzed Transformations
Transition metal catalysis provides powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to substrates like isopropyl 3-bromo-2-oxopropanoate.
While specific examples of Suzuki-Miyaura reactions involving this compound are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions are highly relevant to this α-bromo-β-keto ester. The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. bme.hu For this compound, the carbon-bromine bond is a potential site for such cross-coupling reactions.
A closely related transformation is the palladium-catalyzed α-arylation of ketone enolates with aryl halides. Research in this area has demonstrated the feasibility of forming carbon-carbon bonds at the α-position of keto esters. For instance, the coupling of α-keto ester enolates with aryl bromides has been successfully achieved using a catalyst system derived from Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and bulky electron-rich phosphine ligands like P(tBu)₃ (tri-tert-butylphosphine). rsc.orgorganic-chemistry.orgnih.gov This reaction proceeds under basic conditions, which generate the nucleophilic enolate from the α-keto ester.
The general mechanism for such a reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the enolate and subsequent reductive elimination to form the α-aryl keto ester and regenerate the Pd(0) catalyst. Given this, it is conceivable that this compound could participate in analogous cross-coupling reactions, potentially with organoboron reagents in a Suzuki-Miyaura type process, to introduce various substituents at the 3-position.
Table 1: Conditions for Palladium-Catalyzed β-Arylation of α-Keto Esters rsc.orgnih.gov
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | P(tBu)₃ or P(tBu)₃·HBF₄ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | Toluene |
| Temperature | 110 °C |
This table presents typical conditions for a related reaction, the β-arylation of α-keto esters, which serves as a model for potential cross-coupling reactions with this compound.
Lewis acids can play a crucial role in modulating the reactivity of carbonyl compounds like this compound. By coordinating to the carbonyl oxygen atoms, a Lewis acid can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. This activation is a common strategy in a variety of organic transformations.
In the context of reactions involving β-keto esters, Lewis acids can facilitate processes such as aldol reactions, Michael additions, and alkylations. organic-chemistry.org For this compound, Lewis acid catalysis could potentially direct the outcome of a reaction by activating a specific carbonyl group or by influencing the stability of reaction intermediates.
It is also important to note that in some cases, the active catalyst may not be the Lewis acid itself but rather a Brønsted acid generated in situ. Protons can be formed from the reaction of the Lewis acid with trace amounts of water in the reaction medium. acs.org This Brønsted acid can then catalyze reactions through protonation of the carbonyl group, leading to its activation. The choice of Lewis acid and reaction conditions can therefore be critical in controlling the reaction pathway.
Table 2: Potential Modes of Lewis Acid Activation
| Activation Mode | Description |
| Carbonyl Activation | The Lewis acid coordinates to one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbon atom and making it more reactive towards nucleophiles. |
| Enolate Formation | A Lewis acid can promote the formation of an enolate, which can then act as a nucleophile in subsequent reactions. |
| Brønsted Acid Catalysis | The Lewis acid can react with protic impurities (e.g., water) to generate a Brønsted acid, which then protonates the substrate to activate it. acs.org |
Organocatalysis in Stereoselective Transformations
Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of metal catalysts. dntb.gov.ua For a molecule like this compound, which can act as an electrophile, organocatalysis offers excellent opportunities for stereoselective transformations.
A prominent example is the asymmetric α-alkylation of β-dicarbonyl compounds, which can be achieved with high enantioselectivity using chiral phase-transfer catalysts. rsc.org In such a system, a chiral catalyst, often a Cinchona alkaloid derivative, facilitates the reaction between a nucleophile (generated from a β-keto ester or a similar compound under basic conditions) and an electrophile like this compound. The chiral catalyst forms an ion pair with the enolate of the nucleophile, and the steric and electronic properties of the catalyst direct the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
This methodology allows for the construction of quaternary stereocenters with high enantiopurity. The reaction is typically performed under biphasic conditions (solid-liquid or liquid-liquid), where the catalyst facilitates the transfer of the nucleophile from one phase to the other to react with the electrophile.
Table 3: Example of Organocatalyst for Asymmetric Alkylation rsc.orgnih.gov
| Catalyst Type | Example | Application |
| Phase-Transfer Catalyst | Cinchona alkaloid derivatives | Asymmetric α-alkylation of β-keto esters and amides. rsc.org |
Biocatalytic Potential in Ester Derivatization
Biocatalysis offers a green and highly selective alternative for the transformation of organic molecules. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For this compound, the ester functional group is a prime target for biocatalytic derivatization.
Lipases and esterases are enzymes that catalyze the hydrolysis of esters and can also be used for their synthesis in non-aqueous media. A significant application in the context of chiral molecules is kinetic resolution. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the enantiomers.
For α-bromo esters, dynamic kinetic resolution (DKR) is a particularly powerful strategy. dntb.gov.uaox.ac.uk In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. In the case of an α-bromo ester, the racemization can be facilitated by the presence of a bromide source. dntb.gov.uaox.ac.uk Various enzymes, including lipases such as Candida antarctica lipase B (CALB), have been shown to be effective in the kinetic resolution of chiral amines using acylating agents, demonstrating the potential for enzymatic reactions in creating chiral derivatives. bme.hu
Table 4: Enzymes with Potential for this compound Derivatization
| Enzyme Class | Example | Potential Application |
| Lipases | Candida antarctica Lipase B (CALB), Candida rugosa lipase | Kinetic resolution or dynamic kinetic resolution of the ester. bme.huox.ac.uk |
| Esterases | Pig liver esterase (PLE) | Enantioselective hydrolysis of the ester group. |
Future Research Directions and Unexplored Reactivity
Development of Novel Synthetic Methodologies
The classical synthesis of α-bromo-β-keto esters often involves the direct bromination of the parent β-keto ester, a process that can utilize hazardous reagents like molecular bromine. Future research is directed towards creating milder, more efficient, and regioselective methods.
One promising avenue is the use of alternative brominating agents. For instance, bromodimethylsulfonium bromide (BDMS) has emerged as an effective reagent for the α-monobromination of various β-keto esters and 1,3-diketones. acs.org This method offers significant advantages, including the avoidance of harsh reagents, the absence of a need for catalysts like Lewis acids, and often eliminates the necessity for chromatographic purification. acs.org
Beyond improving the bromination step, novel strategies for constructing the β-keto ester core itself are of interest. Traditional methods like the Claisen condensation have limitations. researchgate.net Modern approaches could involve the C-H insertion of diazoacetates into aldehydes or the condensation of activated carboxylic acids with Meldrum's acid followed by alcoholysis. nih.govnih.gov A novel method has also been developed utilizing α-phenylseleno acetate (B1210297), which, after treatment with LDA and reaction with an acylating agent, yields the β-keto ester. researchgate.net Exploring these varied routes could provide more versatile and substrate-tolerant pathways to Isopropyl 3-bromo-2-oxopropanoate and its analogs.
Table 1: Comparison of Synthetic Methodologies for α-Bromo-β-Keto Esters
| Method | Reagents | Advantages | Potential Limitations |
| Direct Bromination | β-Keto ester, Molecular Bromine | Direct, well-established | Use of hazardous bromine, potential for over-bromination |
| BDMS Bromination | β-Keto ester, Bromodimethylsulfonium Bromide (BDMS) | Mild conditions, high regioselectivity, no catalyst needed. acs.org | Reagent preparation required |
| Carboxylic Acid Condensation | Phenylacetic acid derivatives, DCC, DMAP, Meldrum's acid, Isopropanol | Good yields, starts from accessible materials. nih.gov | Multi-step process |
Exploration of Asymmetric Synthesis Routes
Achiral this compound is a precursor to chiral molecules, making the development of asymmetric syntheses a critical area of future research. The goal is to control the stereochemistry at the α-carbon, either during its formation or in subsequent reactions.
Several strategies are being explored for related β-dicarbonyl compounds, which could be adapted for this substrate. These include:
Phase-Transfer Catalysis: Highly enantioselective α-alkylation of cyclic β-keto esters has been achieved using cinchona-derived phase-transfer catalysts, providing products in excellent yields and high enantiomeric excess (up to 98% ee). rsc.org This method offers a metal-free alternative for creating chiral centers.
Enzymatic Reactions: Biocatalysis presents a powerful tool for asymmetry. Cascades involving enzymes like lipases for hydrolysis and amine transaminases (ATAs) for amination can convert β-keto esters into chiral β-amino acids. researchgate.net This approach highlights the potential for creating optically active derivatives.
Metal-Catalyzed and Organocatalyzed Reactions: Significant progress has been made in the enantioselective fluorination of β-keto esters using chiral metal complexes (e.g., Ti/TADDOL) and organocatalysts. mdpi.com Similar strategies could be developed for asymmetric bromination or for asymmetric reactions at the carbonyl group of this compound. Furthermore, frustrated Lewis pairs (FLPs) have been used for the asymmetric hydrosilylation of α-keto esters, demonstrating a metal-free approach to chiral alcohol products. wikipedia.org
The development of methods to produce enantiomerically pure versions of α-halogenated building blocks is a key objective in modern organic synthesis. researchgate.net
Table 2: Emerging Asymmetric Strategies for β-Keto Ester Derivatives
| Strategy | Catalyst/Reagent Type | Potential Products | Key Features |
| Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Chiral α-alkylated β-keto esters | Metal-free, high enantioselectivity. rsc.org |
| Biocatalysis | Lipases, Amine Transaminases | Chiral β-amino acids | High specificity, environmentally benign conditions. researchgate.net |
| Metal Catalysis | Chiral Lewis Acids (e.g., Ti, Cu) | Chiral α-functionalized esters, alcohols | High turnover, well-established field. mdpi.com |
| Frustrated Lewis Pairs | Chiral Boranes and Phosphines | Chiral α-hydroxy esters | Metal-free hydrogenation/hydrosilylation. wikipedia.org |
Integration into Flow Chemistry Systems
The transition from batch to continuous flow manufacturing offers numerous advantages in chemical synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. Integrating the synthesis of this compound into flow chemistry systems is a logical next step for its industrial production.
Research has already demonstrated the successful synthesis of β-keto esters in-flow by reacting aldehydes with ethyl diazoacetate, catalyzed by BF₃·OEt₂. nih.gov This process allows for the rapid generation of the core structure, which could then be subjected to a subsequent in-line bromination step. The ability to handle reactive intermediates and hazardous reagents more safely in a closed-loop, continuous system makes flow chemistry particularly suitable for reactions involving bromine or diazo compounds. This approach could lead to a more efficient, scalable, and safer production pipeline for this compound and its derivatives.
Uncovering New Mechanistic Pathways and Broadening Substrate Scope
A deeper mechanistic understanding of reactions involving this compound is crucial for predicting its reactivity and designing novel transformations. While its role as an electrophile is established, exploring its potential in less conventional reaction pathways could unlock new applications.
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the local reactivity of β-keto esters. nih.gov Analyzing Fukui functions and dual descriptors can pinpoint the most electrophilic and nucleophilic sites within the molecule, guiding the rational design of new reactions. nih.gov
Future work should also focus on broadening the substrate scope of reactions involving this building block. While its reactions with simple nucleophiles are known, exploring its utility with a wider range of complex and multifunctional substrates is needed. For example, understanding elimination pathways, such as the Kishner-Leonard elimination observed in some α-substituted ketones during Wolff-Kishner reduction conditions, could lead to new synthetic strategies for creating unsaturated products. wikipedia.org Investigating its behavior in multicomponent reactions or catalytic cycles could significantly expand its synthetic repertoire, enabling the rapid construction of molecular complexity from a simple, versatile starting material.
Conclusion
Summary of Current Research Landscape and Synthetic Utility
Isopropyl 3-bromo-2-oxopropanoate is a bifunctional organic molecule containing both an α-halo ketone and an ester group. Its structure suggests significant reactivity, making it a potentially valuable reagent in organic synthesis. The current research landscape for this specific isopropyl ester is somewhat limited, with much of the available data and documented applications focusing on its parent compound, 3-bromopyruvic acid, and the analogous ethyl ester, ethyl bromopyruvate.
The primary synthetic utility of this compound, inferred from the reactivity of related compounds, lies in its role as a versatile building block for the construction of more complex molecular architectures. The presence of a reactive carbon-bromine bond adjacent to a carbonyl group makes it an excellent electrophile for alkylation reactions with a variety of nucleophiles. This reactivity is central to its application in the synthesis of heterocyclic compounds, where it can react with amines, thioamides, and other binucleophilic reagents to form substituted thiazoles, imidazoles, and other important ring systems.
The ester functionality, while generally less reactive than the α-bromo ketone, offers a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, adding to the compound's versatility. The isopropyl group itself can influence the compound's physical properties, such as solubility, and may play a role in modulating the reactivity of the molecule in certain synthetic contexts.
While specific, documented research focusing solely on this compound is not abundant in publicly accessible literature, its utility can be confidently predicted based on the extensive studies of similar α-halo ketoesters. These related compounds are widely employed in medicinal chemistry and materials science, suggesting a similar potential for the isopropyl variant.
Prospective Significance in Future Organic Synthesis Paradigms
Looking ahead, the prospective significance of this compound in the evolution of organic synthesis is promising. As the demand for novel and structurally diverse molecules continues to grow, particularly in the fields of drug discovery and agrochemicals, the need for versatile and efficient building blocks will become even more critical. The dual functionality of this compound allows for its participation in a variety of reaction cascades and multi-component reactions, which are increasingly favored for their atom economy and step efficiency.
The reactivity of the α-bromo ketone moiety makes this compound a prime candidate for use in the development of new synthetic methodologies. For instance, its application in transition-metal-catalyzed cross-coupling reactions could open up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, its potential as a substrate in asymmetric synthesis, leading to the formation of chiral building blocks, is an area ripe for exploration.
In the context of medicinal chemistry, the 3-bromopyruvate scaffold has been investigated for its anticancer properties, primarily due to its ability to act as an alkylating agent and inhibit key metabolic enzymes in cancer cells nih.gov. The isopropyl ester derivative could offer a way to modify the pharmacokinetic properties of this pharmacophore, potentially leading to improved cellular uptake, targeted delivery, or altered metabolic stability.
Q & A
Q. What are the optimal synthetic routes for Isopropyl 3-bromo-2-oxopropanoate, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via bromination of isopropyl 2-oxopropanoate using brominating agents (e.g., Br₂ or HBr) under controlled conditions. A reference method involves reacting ethyl 3-bromo-2-oxopropanoate with isopropyl alcohol via transesterification, using catalytic acid (e.g., H₂SO₄) at elevated temperatures (e.g., 90°C for 3 hours) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, THF) enhance reactivity.
- Temperature : Higher temperatures (80–90°C) improve reaction rates but require monitoring for side reactions (e.g., ester hydrolysis).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure (30–50 mbar) yields high purity (>95%) .
Q. How can researchers characterize this compound to confirm structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 212.98 (C₆H₉BrO₃) .
- FT-IR : Strong bands at ~1740 cm⁻¹ (ester C=O) and ~550 cm⁻¹ (C-Br stretch) .
Note : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects trace impurities (<0.5%) .
Q. What are the stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent light-induced degradation .
- Decomposition Risks : Hydrolysis in humid environments forms 3-bromo-2-oxopropanoic acid; monitor pH (neutral conditions preferred) .
- Safety : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Brominated compounds may release HBr vapors under heat .
Advanced Research Questions
Q. How does the bromo-ketone moiety in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The α-bromo ketone group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing carbonyl group activating the adjacent C-Br bond. Key considerations:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing reaction rates .
- Leaving Group : Bromide’s moderate leaving ability balances reactivity and selectivity. For slower reactions, AgNO₃ may assist bromide displacement .
- Side Reactions : Competing elimination (E2) can form α,β-unsaturated ketones; control via low temperature (0–25°C) and weak bases (NaHCO₃) .
Q. What advanced analytical techniques resolve contradictions in reported synthetic yields or purity?
Methodological Answer: Discrepancies arise from unoptimized purification or side reactions. Mitigation strategies:
- GC-MS Headspace Analysis : Identifies volatile byproducts (e.g., isopropyl alcohol, HBr) .
- X-ray Crystallography : Confirms molecular structure if NMR data is ambiguous .
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to optimize time/temperature profiles .
Case Study : A 20% yield discrepancy was resolved by replacing H₂SO₄ with Amberlyst-15 (solid acid catalyst), reducing ester hydrolysis .
Q. How can computational methods predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN₂ vs. E2 pathways .
- QSAR Models : Correlate substituent effects (e.g., ester group bulkiness) with reaction rates using Molinspiration or Schrödinger .
- Solvent Modeling : COSMO-RS predicts solvent polarity’s impact on reaction thermodynamics .
Example : DFT studies showed that steric hindrance from the isopropyl group lowers SN₂ reactivity by 15% compared to methyl esters .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening : Pd(PPh₃)₄ or Ni(COD)₂ for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos) enhances selectivity for β-position .
- Directing Groups : Introduce temporary groups (e.g., pyridine) to steer coupling to the α-bromo site .
- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
